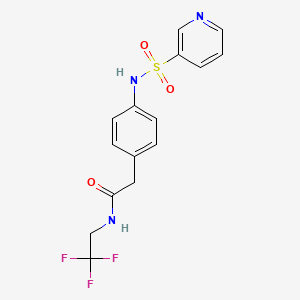
4-(1-Adamantyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Adamantyl)benzene-1,2-diamine is a versatile chemical compound known for its unique structure and multifaceted applications. The compound features an adamantyl group attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions. This structure imparts significant stability and reactivity, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)benzene-1,2-diamine typically involves the functionalization of adamantane derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Another approach involves the addition of 1-bromo-2-hydroxynaphthalene to a ketone, followed by further reactions to yield the target molecule .
Industrial Production Methods: Industrial production of this compound often employs radical functionalization methods. These methods utilize carbocation or radical intermediates to achieve selective C-H functionalization, converting diamondoid C-H bonds to C-C bonds . This approach is advantageous due to its efficiency and the ability to incorporate diverse functional groups.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Adamantyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the adamantyl group enhances the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Friedel-Crafts alkylation and acylation reactions are performed using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which are valuable in medicinal chemistry and materials science .
Applications De Recherche Scientifique
4-(1-Adamantyl)benzene-1,2-diamine has extensive applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound finds applications in the production of high-energy fuels, lubricants, and advanced materials.
Mécanisme D'action
The mechanism by which 4-(1-Adamantyl)benzene-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group enhances the compound’s stability and facilitates its binding to specific enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects in medicinal applications .
Comparaison Avec Des Composés Similaires
1,3-Dehydroadamantane: Known for its high reactivity and use in organic synthesis.
1,2-Disubstituted Adamantane Derivatives: These compounds share structural similarities and are used in similar applications.
Uniqueness: 4-(1-Adamantyl)benzene-1,2-diamine stands out due to its dual amine substitution, which imparts unique reactivity and biological activity. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .
Propriétés
IUPAC Name |
4-(1-adamantyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c17-14-2-1-13(6-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQWTZNRDVNGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B2655738.png)

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B2655741.png)

![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide](/img/structure/B2655744.png)
![5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2655747.png)



![2-(4-ethoxyphenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2655753.png)




